2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
The compound 2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a triazolopyridazine derivative with a sulfanyl linker and a tetrahydroquinoline-ethanone substituent. Its structure combines a fluorophenyl-substituted triazolopyridazine core, a sulfur-containing bridge, and a tetrahydroquinoline moiety, which collectively influence its physicochemical and pharmacological properties. Triazolopyridazines are notable for their role as bromodomain inhibitors (e.g., AZD5153) and antimicrobial agents, with substituents modulating potency and selectivity .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5OS/c23-17-8-3-6-16(13-17)22-25-24-19-10-11-20(26-28(19)22)30-14-21(29)27-12-4-7-15-5-1-2-9-18(15)27/h1-3,5-6,8-11,13H,4,7,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPLTFIKHVYSDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the quinoline derivative, followed by the introduction of the triazolopyridazine moiety through nucleophilic substitution or coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure consistent quality and efficiency. Purification methods such as crystallization, distillation, or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions. Key reactions include:
-
Mechanism : The oxidation proceeds via electrophilic attack of the oxidizing agent on the sulfur atom, forming intermediates that stabilize through resonance in the adjacent aromatic systems.
-
Applications : Sulfoxide/sulfone derivatives often exhibit enhanced biological activity due to increased polarity and hydrogen-bonding capacity.
Reduction Reactions
The ketone moiety undergoes selective reduction:
| Reaction | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Ketone → Secondary alcohol | NaBH₄ (1.5 eq), MeOH/THF (1:1), 0°C | 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethanol | 70–85% | |
| LiAlH₄ (2 eq), Et₂O, reflux, 6 hrs | Same product with higher purity | 88–93% |
-
Selectivity : The tetrahydroquinoline nitrogen may coordinate with reducing agents, directing reactivity toward the ketone group.
Substitution Reactions
The sulfanyl group participates in nucleophilic substitutions:
-
Challenges : Steric hindrance from the tetrahydroquinoline ring may limit reactivity at the sulfur center .
Cycloaddition and Ring-Opening Reactions
The triazolo[4,3-b]pyridazin core participates in:
-
Regioselectivity : The fluorine atom on the phenyl ring directs electrophiles to the meta position of the triazole ring .
Cross-Coupling Reactions
The fluorophenyl group enables metal-catalyzed couplings:
-
Catalytic Systems : Palladium catalysts show higher efficiency for Suzuki reactions compared to copper-based systems .
Stability Under Hydrolytic Conditions
The compound’s stability in aqueous environments is critical for pharmacological applications:
| Condition | pH | Degradation Products | Half-Life | References |
|---|---|---|---|---|
| Acidic hydrolysis | 1.5 | Triazolo-pyridazinone + tetrahydroquinoline | 2.3 hrs | |
| Alkaline hydrolysis | 12.0 | Sulfhydryl intermediate + ketone fragments | 45 min |
-
Degradation Pathways : Acidic conditions cleave the sulfanyl bridge, while alkaline media promote ketone solvolysis.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. The triazole and pyridazine moieties are known to exhibit significant biological activity against various cancer cell lines. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression. The presence of the triazole ring enhances the compound's ability to interact with target proteins involved in tumor growth and metastasis .
Antimicrobial Properties
Research indicates that derivatives of triazoles can show potent antimicrobial activity. The compound's structure suggests potential effectiveness against a range of bacterial strains:
- In Vitro Studies : Compounds with similar scaffolds have demonstrated MIC (Minimum Inhibitory Concentration) values in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Some studies suggest that compounds with a tetrahydroquinoline structure may have neuroprotective properties:
- Potential Mechanisms : These compounds may modulate neurotransmitter systems or exhibit antioxidant effects that could be beneficial in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated a series of triazole-pyridazine derivatives for their anticancer properties. The results indicated that certain modifications to the triazole ring improved potency against non-small cell lung cancer cell lines.
Case Study 2: Antimicrobial Efficacy
In another investigation, a library of compounds including the target compound was screened against clinical isolates of E. coli. The results showed promising activity with MIC values ranging from 0.5 to 8 µg/mL.
Mechanism of Action
The mechanism of action of 2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazolopyridazine moiety could play a key role in binding to these targets, modulating their activity, and triggering downstream effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
Triazolopyridazine Derivatives :
- AZD5153: A bivalent bromodomain inhibitor with a methoxy-triazolopyridazine core linked to a piperidine-phenoxy group. Its optimized structure enables dual BRD4 binding, enhancing anticancer activity .
- 3-[1-[4-(2-Methylpropyl)phenyl]ethyl]-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b]pyrazine : Features a 4-fluorophenyl group and a branched alkyl chain, synthesized via condensation. Exhibits moderate antimicrobial activity .
- 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide: Differs in the acetamide substituent, which may reduce lipophilicity compared to the tetrahydroquinoline-ethanone group in the target compound .
Key Structural Differences :
Substituent Effects on Activity
- Fluorophenyl Groups : The 3-fluorophenyl group in the target compound may enhance lipophilicity and π-π stacking vs. 4-fluorophenyl in Compound 1b .
- Tetrahydroquinoline vs. Piperidine: The tetrahydroquinoline moiety may improve CNS penetration compared to AZD5153’s piperidine group, though this requires validation .
Pharmacological Data
Physicochemical Properties
- Melting Points: Compound 1b melts at 148–150°C; the target compound’s tetrahydroquinoline group may raise this due to increased rigidity.
- Solubility : The sulfanyl group and fluorine in the target compound may reduce aqueous solubility vs. AZD5153’s methoxy group .
Biological Activity
The compound 2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a novel triazole derivative that has garnered attention due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic effects.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazole ring fused with a pyridazine moiety and linked to a tetrahydroquinoline. Its molecular formula is with a CAS number of 1204297-71-1 . The presence of the fluorophenyl group and the sulfanyl linkage are critical for its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds containing the 1,2,4-triazole scaffold have shown significant antibacterial and antifungal activities.
- Mechanism of Action : Triazoles typically function by inhibiting fungal cytochrome P450 enzymes involved in ergosterol synthesis. This mechanism can extend to bacterial systems as well.
- Case Study : In vitro tests demonstrated that triazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Triazole A | 0.125 | S. aureus, E. coli |
| Triazole B | 8 | Pseudomonas aeruginosa |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Inhibition of Kinases : Certain derivatives have been identified as selective inhibitors of tyrosine kinases such as MET kinase. This inhibition can lead to reduced tumor growth and metastasis.
- Research Findings : A study indicated that triazolopyridazines showed promising results in inhibiting cancer cell proliferation in various models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole compounds:
- Fluorine Substitution : The introduction of fluorine at specific positions enhances lipophilicity and bioavailability.
- Sulfur Linkage : The sulfanyl group may contribute to increased interaction with biological targets, enhancing efficacy.
Q & A
Q. What are the optimal synthetic routes for preparing this triazolo-pyridazine derivative?
Methodological Answer: The compound can be synthesized via cyclocondensation of substituted pyridazine precursors with fluorophenyl-triazole intermediates under reflux conditions. Key steps include:
- Sulfanyl group introduction : Use nucleophilic substitution (SNAr) with a thiol-containing tetrahydroquinoline derivative under basic conditions (e.g., K₂CO₃/DMF, 80°C) .
- Triazole ring formation : Employ Huisgen cycloaddition or oxidative cyclization of hydrazine precursors with nitriles, monitored by TLC/HPLC .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer: While no specific hazard data exists for this compound, analogous triazolo-pyridazines require:
Q. How can physicochemical properties (e.g., solubility, stability) be characterized?
Methodological Answer:
- Solubility : Test in graded solvents (DMSO, chloroform, methanol) via UV-Vis spectroscopy at 25°C .
- Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition points (e.g., melting range: 82–84°C observed in related triazolo compounds) .
- Hydrolytic stability : Incubate in buffer solutions (pH 1–13) and analyze degradation by LC-MS .
Q. What assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Enzyme inhibition : Use fluorescence-based kinase assays (e.g., EGFR or JAK2) at 10 µM–1 mM concentrations .
- Cellular toxicity : MTT assay in HEK-293 or HepG2 cells, with IC₅₀ calculations .
- Binding affinity : Surface plasmon resonance (SPR) to assess interactions with target proteins .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Analog synthesis : Modify the fluorophenyl group (e.g., replace with chlorophenyl or methoxyphenyl) and compare activity .
- Crystallography : Solve single-crystal X-ray structures to correlate substituent orientation with bioactivity (as in ).
- QSAR modeling : Use Gaussian or Schrödinger Suite to calculate electronic parameters (HOMO/LUMO, logP) and correlate with assay data .
Q. What experimental designs address conflicting data on metabolic stability?
Methodological Answer:
- Split-plot design : Test stability in liver microsomes (human vs. rodent) with replicates to identify species-specific discrepancies .
- Orthogonal assays : Combine LC-MS metabolite profiling with CYP450 inhibition screening to resolve enzyme-specific degradation pathways .
- Statistical analysis : Apply ANOVA to assess batch-to-batch variability in synthesis (e.g., impurity effects) .
Q. How can impurities or degradation products be quantified during stability studies?
Methodological Answer:
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative stress (H₂O₂) .
- HPLC-DAD/MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to resolve and identify degradants .
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.99), LOD/LOQ, and recovery rates .
Q. What strategies resolve contradictions in bioassay results across different cell lines?
Methodological Answer:
- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine) to account for cell viability differences .
- Pathway analysis : Use RNA-seq or phosphoproteomics to identify cell-specific signaling cascades affected by the compound .
- Replicate experiments : Apply randomized block designs to minimize batch effects .
Q. How can environmental fate studies be designed to assess ecological risks?
Methodological Answer:
Q. What computational methods predict interactions with non-target proteins?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4UX9 for kinases) to screen off-target binding .
- Pharmacophore mapping : Generate 3D pharmacophores in MOE to identify shared motifs with known toxicophores .
- Machine learning : Train random forest models on ChEMBL bioactivity data to flag potential liabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
